Diethyl 2-[(4-fluorobenzyl)amino]malonate
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Overview
Description
Diethyl 2-[(4-fluorobenzyl)amino]malonate is an organic compound with the molecular formula C14H18FNO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-fluorobenzylamino group and two ethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(4-fluorobenzyl)amino]malonate typically involves the alkylation of diethyl malonate with 4-fluorobenzylamine. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 4-fluorobenzylamine to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(4-fluorobenzyl)amino]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or the amino group to a primary amine.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or primary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[(4-fluorobenzyl)amino]malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-fluorobenzyl)amino]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. The presence of the 4-fluorobenzyl group can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler analog without the 4-fluorobenzylamino group.
Diethyl 2-(benzylamino)malonate: Similar structure but lacks the fluorine atom on the benzyl ring.
Diethyl 2-[(4-chlorobenzyl)amino]malonate: Contains a chlorine atom instead of fluorine on the benzyl ring.
Uniqueness
Diethyl 2-[(4-fluorobenzyl)amino]malonate is unique due to the presence of the 4-fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H18FNO4 |
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Molecular Weight |
283.29 g/mol |
IUPAC Name |
diethyl 2-[(4-fluorophenyl)methylamino]propanedioate |
InChI |
InChI=1S/C14H18FNO4/c1-3-19-13(17)12(14(18)20-4-2)16-9-10-5-7-11(15)8-6-10/h5-8,12,16H,3-4,9H2,1-2H3 |
InChI Key |
KREYNZUNBTWIEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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